molecular formula C18H18O4 B1582185 Diphenyl adipate CAS No. 3195-37-7

Diphenyl adipate

Cat. No. B1582185
CAS RN: 3195-37-7
M. Wt: 298.3 g/mol
InChI Key: BDIFKMOUQSYRRD-UHFFFAOYSA-N
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Description

Diphenyl adipate is a chemical compound with the molecular formula C18H18O4 . It has an average mass of 298.333 Da and a monoisotopic mass of 298.120514 Da .


Synthesis Analysis

The synthesis of Diphenyl adipate has been studied in various contexts. For instance, one study discussed the synthesis of dimethyl adipate (DAP), a stable configuration of adipic acid, from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC). This process used solid basic catalysts such as MgO, Mg5(CO3)4(OH)2·4H2O, KOCH3, and Ca(OCH3)2 . Another research mentioned the polycondensation of glycerol and divinyl adipate to produce polyglycerol adipate (PGA) at different temperatures .


Molecular Structure Analysis

The molecular structure of Diphenyl adipate is characterized by its molecular formula C18H18O4 . Further details about its structure can be found in the references .


Chemical Reactions Analysis

In the context of chemical reactions, Diphenyl adipate has been studied in the conversion of cyclopentanone into dimethyl adipate over solid basic catalysts with dimethyl carbonate . The methylation of DAP and CPO and the self-aldol condensation of CPO to form dimers and oligomers are reactions that occur in parallel with the production of DAP .


Physical And Chemical Properties Analysis

Diphenyl adipate has a density of 1.2±0.1 g/cm3, a boiling point of 444.5±28.0 °C at 760 mmHg, and a flash point of 223.2±22.4 °C . It also has a molar refractivity of 82.4±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 258.6±3.0 cm3 .

Scientific Research Applications

Biocomposite Material Development

Diphenyl adipate is utilized in the development of sustainable polymer composites, often referred to as biocomposites. These materials are designed to reduce environmental impact while enhancing performance and application range. For instance, Diphenyl adipate can be modified with diisocyanates like hexamethylene diisocyanate (HDI) or methylene diphenyl isocyanate (MDI) to improve the hydrophobicity and mechanical properties of cellulose-based biocomposites .

Polymer Synthesis

In the field of polymer science, Diphenyl adipate is involved in the synthesis of copolyesters. It acts as a precursor in the melt polycondensation method, contributing to the thermal stability and mechanical properties of the resulting polymers. The incorporation of Diphenyl adipate derivatives can lead to materials with desirable attributes such as increased tensile strength and elasticity .

Antioxidant Capacity Assays

Diphenyl adipate-related compounds are used in assays to measure antioxidant capacity. These assays are critical for evaluating the efficacy of antioxidants in various samples, including plant extracts and foods. The compound’s derivatives may be involved in radical scavenging assays, which are essential for understanding the antioxidant properties of substances .

High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, Diphenyl adipate derivatives are used in HPLC with Diode Array Detection for the simultaneous analysis of antioxidants. This application is particularly important in the free radical scavenging test, where the compound helps in the separation and identification of antioxidants and their activity .

Enzymatic Synthesis of Copolyesters

Research into the enzymatic synthesis of poly(butylene adipate)-based copolyesters involves Diphenyl adipate. The compound is used in bulk polycondensation reactions, contributing to the sustainability of the synthesis process. This application underscores the compound’s role in green chemistry initiatives .

Organic Synthesis

Diphenyl adipate is also relevant in organic synthesis, where it may be used as a reagent or intermediate in various chemical reactions. Its derivatives can participate in C-H functionalization, hetero-hetero bond formations, and heterocyclic ring construction, showcasing the compound’s versatility in synthetic chemistry .

Safety And Hazards

The safety data sheet for Diphenyl adipate suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation .

Future Directions

The future directions of Diphenyl adipate research could involve exploring greener routes for its synthesis , investigating its potential applications in various industries, and studying its impact on the environment and human health .

properties

IUPAC Name

diphenyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIFKMOUQSYRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335714
Record name Diphenyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl adipate

CAS RN

3195-37-7
Record name 1,6-Diphenyl hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3195-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of Diphenyl Adipate in polymer chemistry?

A1: Diphenyl Adipate serves as a crucial monomer in the synthesis of various polymers. For instance, it reacts with diamines to produce polyamides, a class of polymers known for their excellent mechanical properties and thermal stability []. Moreover, Diphenyl Adipate acts as a building block for polybenzimidazoles, high-performance polymers prized for their exceptional thermal and chemical resistance []. Additionally, it plays a key role in creating poly(ester-sulfone)s, polymers known for their enhanced glass transition temperatures and potential applications in fields requiring high-performance materials [].

Q2: How does the structure of Diphenyl Adipate influence the properties of the resulting polymers?

A2: The presence of the adipate moiety, a relatively flexible aliphatic chain, in Diphenyl Adipate contributes to the flexibility of the resulting polymers []. This contrasts with polymers derived from aromatic diphenyl esters, which tend to be more rigid. This flexibility can impact properties such as glass transition temperature (Tg) and solubility. For example, poly(ester-sulfone)s synthesized with Diphenyl Adipate exhibit lower Tg values compared to those made with more rigid diphenyl esters like diphenyl terephthalate [].

Q3: Are there any studies exploring the use of Diphenyl Adipate in liquid crystalline polymers?

A3: Yes, research has explored using selectively deuterated Diphenyl Adipate to synthesize liquid crystalline cyanoazobenzene side-chain polyesters []. These polymers, known for their unique optical properties, have potential applications in areas like display technologies and data storage. The use of Diphenyl Adipate allowed researchers to investigate the phase behavior and molecular dynamics of these complex polymeric materials using techniques like deuterium NMR spectroscopy [].

Q4: Can Diphenyl Adipate participate in crosslinking reactions?

A4: While Diphenyl Adipate itself is not directly involved in crosslinking reactions, research has explored using related compounds like di(S-phenyl) thioadipate, structurally similar to Diphenyl Adipate, as crosslinking agents for polymers containing pendant epoxide groups []. This crosslinking process led to the formation of gel compounds, demonstrating the potential for Diphenyl Adipate derivatives in modifying polymer properties and creating network structures [].

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